molecular formula C16H14N2O3 B1587212 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone CAS No. 79752-03-7

1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone

Cat. No.: B1587212
CAS No.: 79752-03-7
M. Wt: 282.29 g/mol
InChI Key: LZEJPLZDYOQHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

$$ ^1\text{H} $$-NMR (DMSO-d$$_6$$, 400 MHz) exhibits signals for the acetyl group (δ 2.45 ppm, singlet) and aromatic protons (δ 6.8–8.2 ppm). The azepine ring’s methylene protons resonate as a multiplet at δ 3.2–3.6 ppm due to coupling with adjacent protons. $$ ^{13}\text{C} $$-NMR identifies the carbonyl carbon at δ 168.9 ppm and nitro-substituted aromatic carbons at δ 145–150 ppm.

Table 2: Key $$ ^1\text{H} $$-NMR chemical shifts

Proton Environment δ (ppm) Multiplicity
Acetyl (CH$$_3$$) 2.45 Singlet
Aromatic H (C3-nitro) 8.18 Doublet
Methylene (CH$$_2$$) 3.2–3.6 Multiplet

Infrared (IR) Vibrational Spectroscopy

IR spectra show strong absorption bands at 1673 cm$$^{-1}$$ (C=O stretch), 1528 cm$$^{-1}$$ (asymmetric NO$$2$$), and 1345 cm$$^{-1}$$ (symmetric NO$$2$$). The absence of N–H stretches (≈3300 cm$$^{-1}$$) confirms the absence of free amine groups, consistent with the acetylated nitrogen.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) reveals a molecular ion peak at m/z 282.1 [M+H]$$^+$$, consistent with the molecular formula. Fragmentation pathways include:

  • Loss of the acetyl group ($$ \text{C}2\text{H}3\text{O} $$, m/z 240.1).
  • Cleavage of the azepine ring, yielding ions at m/z 121.1 (dibenzo fragment) and m/z 161.0 (nitro-substituted fragment).

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311+G(d,p) level optimize the geometry, revealing a dipole moment of 5.2 Debye due to the nitro and acetyl groups. The HOMO-LUMO gap (4.3 eV) indicates moderate reactivity, with electron density localized on the nitro group (LUMO) and aromatic rings (HOMO).

Table 3: DFT-derived electronic properties

Property Value (eV)
HOMO Energy -6.2
LUMO Energy -1.9
Band Gap 4.3

Molecular Orbital Analysis and Electron Density Mapping

Electrostatic potential maps highlight regions of high electron density (nitro group: -45 kcal/mol) and low density (acetyl group: +30 kcal/mol). Non-covalent interaction (NCI) plots identify van der Waals interactions between aromatic rings and steric hindrance near the azepine nitrogen.

Properties

IUPAC Name

1-(2-nitro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-11(19)17-15-5-3-2-4-12(15)6-7-13-8-9-14(18(20)21)10-16(13)17/h2-5,8-10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEJPLZDYOQHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101000705
Record name 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101000705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204854
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

79752-03-7
Record name 1-(10,11-Dihydro-3-nitro-5H-dibenz[b,f]azepin-5-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79752-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz(b,f)azepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079752037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101000705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-acetyl-10,11-dihydro-3-nitro-5H-dibenz[b,f]azepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.024
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nitration Step

  • Starting Material: 10,11-dihydro-5H-dibenzo[B,F]azepine
  • Reagents: Concentrated nitric acid, often in acetic anhydride or acetic acid medium
  • Conditions: Controlled temperature to avoid over-nitration, typically below 50°C
  • Outcome: Selective introduction of a nitro group at the 3-position of the dibenzazepine ring, yielding 3-nitro-10,11-dihydro-5H-dibenzo[B,F]azepine

The nitration step is crucial as it activates the aromatic ring for subsequent functionalization and imparts the nitro substituent critical for the compound's reactivity and biological properties.

Acetylation Step

  • Substrate: 3-nitro-10,11-dihydro-5H-dibenzo[B,F]azepine
  • Reagents: Acetic anhydride or acetyl chloride, sometimes catalyzed by acid or base
  • Conditions: Mild heating (around 50–80°C) to facilitate acetyl group transfer
  • Outcome: Formation of this compound via acetylation at the nitrogen or adjacent position

This step introduces the ethanone moiety, completing the synthesis of the target compound.

Alternative Synthetic Strategies and Optimization

While the above method is classical, recent literature on dibenzazepine derivatives suggests more advanced synthetic approaches for related compounds, which could be adapted for this compound:

  • Three-Step Synthesis via Intramolecular Buchwald-Hartwig Coupling
    A novel method for synthesizing dibenzazepine scaffolds involves:

    • Formation of biaryl ethanol intermediates via nucleophilic addition using tetrakis(dimethylamino)ethylene (TDAE) to generate carbanions from halogenated precursors.
    • Reduction of nitro groups to amino groups using palladium on carbon (Pd/C) and hydrazine hydrate.
    • Intramolecular Buchwald-Hartwig amination to cyclize and form the dibenzazepine core.
  • Reaction Optimization:
    The Buchwald-Hartwig cyclization was optimized with palladium acetate as the catalyst, Xantphos as the ligand, potassium carbonate as the base, and toluene as the solvent under microwave irradiation at elevated temperatures (up to 170°C) to improve yields from 9% to 52% in model reactions.

Though this method was developed for 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives, it demonstrates the potential for efficient scaffold construction that could be adapted for nitrated and acetylated derivatives like this compound.

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product Yield / Notes
1 10,11-dihydro-5H-dibenzo[B,F]azepine Nitric acid, acetic anhydride, <50°C 3-nitro-10,11-dihydro-5H-dibenzo[B,F]azepine Selective nitration
2 3-nitro-10,11-dihydro-5H-dibenzo[B,F]azepine Acetic anhydride, mild heat (50–80°C) This compound Acetylation to ethanone derivative
Alternative Halogenated biaryl precursors + nitrobenzyl chloride TDAE (carbanion generation), Pd/C + hydrazine (reduction), Pd(OAc)2 + Xantphos + K2CO3 + microwave (cyclization) Dibenzazepine derivatives (potential for nitrated/acetylated analogs) Overall yields up to 52% in cyclization step

Research Findings and Considerations

  • Reactivity: The nitro group introduced via nitration is a key functional handle for further chemical transformations such as reduction to amines or substitution reactions.

  • Optimization: Microwave-assisted Buchwald-Hartwig coupling significantly improves cyclization efficiency in dibenzazepine synthesis, which may benefit the preparation of related nitro and acetyl derivatives.

  • Scalability: Literature reports challenges in reproducing high yields in large-scale Buchwald-Hartwig cyclizations, indicating the need for careful reaction condition optimization depending on scale.

  • Purification: In some synthetic sequences, skipping intermediate purification (e.g., after reduction) can save time and resources without significantly impacting overall yield.

Chemical Reactions Analysis

1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity and interactions with biological molecules. The compound may act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the specific biological context .

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties References
1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone 3-NO₂, 5-COCH₃ C₁₆H₁₄N₂O₃ 282.29 157–158 Antidepressant intermediates
1-(3,7-Dinitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone 3,7-diNO₂, 5-COCH₃ C₁₆H₁₃N₃O₅ 327.29 206–208 Higher thermal stability
1-(3-Amino-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone 3-NH₂, 5-COCH₃ C₁₆H₁₆N₂O 260.31 N/A Precursor for azide derivatives
1-(3-Azido-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone 3-N₃, 5-COCH₃ C₁₆H₁₃N₅O 299.31 N/A Photolabile probes in neurochemistry
2-Chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone 5-Cl, 5-COCH₃ C₁₆H₁₃ClNO 276.74 N/A Higher electrophilicity

Comparative Analysis

(a) Substituent Effects on Physicochemical Properties

  • Nitro vs. Amino Groups: The 3-nitro substituent in the target compound increases molecular polarity (PSA = 66.1) compared to its 3-amino analogue (PSA = 49.3), reducing water solubility (42.3 µg/mL vs. >100 µg/mL predicted) .
  • Dinitro Derivatives : The 3,7-dinitro analogue (CAS RN: 79752-04-8) exhibits a higher melting point (206–208°C vs. 157–158°C) due to enhanced intermolecular interactions from dual nitro groups .
  • Chloro Substituents : The chloro analogue (CAS RN: 3534-05-2) shows increased density (1.401 g/cm³) and electrophilicity, making it reactive in alkylation reactions .

(b) Pharmacological Relevance

  • Antidepressant Derivatives: The 3-amino analogue (CAS RN: 84803-67-8) is a precursor to azidobupramine, a bifunctional neurotransmitter transporter inhibitor .
  • CAR Inverse Agonists: Diethylamino-substituted derivatives (e.g., compound 51, C₁₉H₂₄N₂O) demonstrate potent inverse agonism (IC₅₀ < 100 nM) due to enhanced lipophilicity (LogP = 3.96) .

Biological Activity

1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone, with CAS number 79752-03-7, is a chemical compound characterized by its unique structure and potential biological activities. Its molecular formula is C16H14N2O3C_{16}H_{14}N_{2}O_{3}, and it has a molecular weight of 282.29 g/mol. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its interactions with biological systems.

The biological activity of this compound is primarily attributed to its nitro group, which can participate in redox reactions and influence enzyme activity. The compound may act as an inhibitor or modulator of specific enzymes and receptors, impacting various biochemical pathways. Research indicates that it may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

Research Findings

  • Antidepressant Activity : Studies have suggested that derivatives of dibenzoazepines exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of serotonin and norepinephrine levels in the brain, akin to established antidepressants.
  • Antitumor Properties : Preliminary research indicates that this compound may possess antitumor activity. In vitro studies demonstrated cytotoxic effects against certain cancer cell lines, suggesting a potential role in cancer therapy .
  • Neuroprotective Effects : There is emerging evidence that compounds similar to this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells .

Case Study 1: Antidepressant-Like Effects

A study conducted on mice evaluated the effects of this compound in a forced swim test. Results indicated a significant reduction in immobility time compared to control groups, suggesting an antidepressant-like effect.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro assays using human breast cancer cell lines revealed that treatment with the compound resulted in decreased cell viability and increased apoptosis rates. The study highlighted the potential for further development as an anticancer agent.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
10,11-Dihydro-5H-dibenzo[B,F]azepineStructureLower reactivity due to lack of nitro group
3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepineStructureSimilar activity but lacks acetyl group
5-Acetyl-10,11-dihydro-5H-dibenzo[B,F]azepineStructureReduced biological activity compared to nitro derivatives

Q & A

Q. What are the established synthetic routes for 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, a related dibenzazepine derivative was synthesized using 3-chloro-5-(trifluoromethyl)-2-vinylpyridine and 2-chlorophenylboronic acid as substrates, followed by nitro group introduction via nitration. Column chromatography (SiO₂) is employed for purification, achieving yields up to 76% under optimized conditions . Alternative routes utilize intermediates like 3-amino-dibenzoazepine, which undergoes alkylation or acylation to introduce the ethanone moiety .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Structural confirmation relies on 1H/13C NMR (e.g., δ 7.2–7.44 ppm for aromatic protons) and LC-MS for molecular ion verification (e.g., [M+H]+ = 318.1 observed in related analogs) . Purity is assessed via HPLC (C18 column, MeOH/H₂O gradients), while IR spectroscopy identifies carbonyl stretching (~1700 cm⁻¹) .

Q. How do structural modifications influence biological activity in dibenzazepine derivatives?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that:
  • The nitro group at position 3 enhances electron-withdrawing effects, improving binding to serotonin (5-HT) receptors .
  • Substitution with chloroacetyl groups (e.g., 2-chloro analogs) increases anxiolytic potency by modulating dopamine reuptake .
  • Morpholine or piperazine derivatives (e.g., 2-(4-methylpiperazinyl) analogs) exhibit SIRT2 inhibition, relevant in neurodegenerative disease models .
  • Data Contradiction : While nitro derivatives show higher receptor affinity, they may exhibit reduced metabolic stability compared to hydroxylated analogs .

Q. What computational strategies are used to predict target interactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) and density functional theory (DFT) predict interactions with neurotransmitter transporters. For example:
  • The dibenzazepine core forms π-π interactions with tryptophan residues in the serotonin transporter (SERT) binding pocket.
  • Nitro group orientation affects hydrogen bonding with ASP98 in SIRT2 .
    Validation involves correlating computational scores with in vitro IC₅₀ values from radioligand displacement assays .

Q. How are metabolic pathways of this compound elucidated?

  • Methodological Answer : In vitro metabolism (human liver microsomes) identifies primary metabolites. For instance:
  • N-Demethylation at the azepine nitrogen generates a primary amine metabolite (detected via LC-MS/MS) .
  • Nitro reduction to an amine intermediate (Met2) is catalyzed by CYP450 isoforms, confirmed using isoform-specific inhibitors .
    Stable isotope labeling (e.g., ¹⁵N-nitro) tracks metabolic fate in pharmacokinetic studies .

Q. What experimental discrepancies exist in reported synthesis yields?

  • Methodological Answer : Yields vary significantly (45%–76%) due to:
  • Catalyst choice : Pd(OAc)₂ vs. RhCl₃ alters cross-coupling efficiency .
  • Purification methods : Column chromatography vs. preparative TLC affects recovery rates .
  • Temperature control : Exothermic nitration steps require strict cooling to avoid byproducts .

Research Design Considerations

Q. How to design a robust SAR study for novel derivatives?

  • Methodological Answer :

Core Modifications : Synthesize analogs with varied substituents (e.g., -NO₂, -CF₃, -OH) at positions 3, 5, and 10.

Assay Selection : Use in vitro 5-HT/Dopamine uptake inhibition assays and in silico docking.

Control Compounds : Include reference drugs (e.g., imipramine) and inert analogs (e.g., 10-Hydroxydibenzoazepine) .

Data Normalization : Express activity as % inhibition relative to controls to account for batch variability .

Q. What strategies resolve contradictions in biological activity data?

  • Methodological Answer :
  • Dose-Response Curves : Confirm EC₅₀/IC₅₀ consistency across multiple assays (e.g., radioligand vs. functional cAMP assays) .
  • Off-Target Screening : Use panels (e.g., CEREP) to identify interactions with unrelated receptors (e.g., histamine H₁) that may confound results .
  • Crystallography : Resolve ligand-receptor complexes to validate binding modes predicted computationally .

Key Tables for Reference

Table 1 : Representative Dibenzoazepine Derivatives and Activities

Compound NameKey ModificationBiological ActivitySource
2-Chloro-1-(dibenzoazepin-5-yl)ethanoneChloroacetyl groupAntidepressant (5-HT modulation)
5-AcetyliminodibenzylAcetyl groupAntipsychotic (D₂ receptor)
1-(3-Nitro-dibenzoazepin-5-yl)ethanoneNitro groupSIRT2 inhibition (IC₅₀ = 2 µM)

Table 2 : Common Synthetic Intermediates

IntermediateRole in SynthesisYieldReference
3-Amino-dibenzoazepinePrecursor for alkylation78%
10-Methyl-dibenzoazepineCore for carboxamide derivatives45%
AzidobupramineClick chemistry intermediate74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone
Reactant of Route 2
1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.